molecular formula C8H9NO B1603107 (6-Ethenylpyridin-3-yl)methanol CAS No. 432554-92-2

(6-Ethenylpyridin-3-yl)methanol

Cat. No.: B1603107
CAS No.: 432554-92-2
M. Wt: 135.16 g/mol
InChI Key: NPXRTHTXQJNMHF-UHFFFAOYSA-N
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Description

(6-Ethenylpyridin-3-yl)methanol is a chemical compound with the molecular formula C10H11NO. It is a colorless liquid with a boiling point of 240°C and a melting point of -20°C. This compound is known for its unique structure, which includes a pyridine ring substituted with an ethenyl group and a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Ethenylpyridin-3-yl)methanol typically involves the reaction of 3-pyridinecarboxaldehyde with vinylmagnesium bromide, followed by reduction with sodium borohydride. The reaction conditions include:

    Step 1: Reaction of 3-pyridinecarboxaldehyde with vinylmagnesium bromide in anhydrous ether at low temperatures.

    Step 2: Reduction of the resulting intermediate with sodium borohydride in methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: (6-Ethenylpyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The ethenyl group can be reduced to form the corresponding ethyl derivative.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products:

    Oxidation: Formation of (6-ethenylpyridin-3-yl)carboxaldehyde or (6-ethenylpyridin-3-yl)carboxylic acid.

    Reduction: Formation of (6-ethylpyridin-3-yl)methanol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(6-Ethenylpyridin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of (6-Ethenylpyridin-3-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The ethenyl group can participate in π-π interactions with aromatic residues, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    (6-Ethylpyridin-3-yl)methanol: Similar structure but with an ethyl group instead of an ethenyl group.

    (6-Methylpyridin-3-yl)methanol: Similar structure but with a methyl group instead of an ethenyl group.

    (6-Propylpyridin-3-yl)methanol: Similar structure but with a propyl group instead of an ethenyl group.

Uniqueness: (6-Ethenylpyridin-3-yl)methanol is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The ethenyl group allows for additional π-π interactions and can undergo unique chemical transformations not possible with alkyl-substituted analogs.

Properties

IUPAC Name

(6-ethenylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-2-8-4-3-7(6-10)5-9-8/h2-5,10H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXRTHTXQJNMHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625897
Record name (6-Ethenylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432554-92-2
Record name (6-Ethenylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 100 mL sealed tube was charged with a solution of (6-chloropyridin-3-yl)methanol (0.5 g, 3.4 mmol, Org. Lett. 2005, p 2965-2967) dissolved in isopropanol (10 mL), potassium vinyltrifluoroborate (1 g, 7.63 mmol, Aldrich), [1,1,-bis(diphenyl phosphino)ferrocine]dichloro palladium(II) complex with DCM (0.277 g, 0.34 mmol, Aldrich) and TEA (0.92 mL, 6.8 mmol). The mixture was degassed with nitrogen then heated at about 80° C. for about 12 h. The reaction mixture was cooled to RT, filtered and washed with isopropanol (10 mL). The filtrate was evaporated to dryness under reduced pressure and the crude material obtained was purified by silica gel column chromatography using 30 to 40% of EtOAc in hexane as an eluent. Relevant fractions containing the target compound were combined and evaporated to dryness under reduced pressure to afford (6-vinylpyridin-3-yl)methanol as a dark brown liquid 0.25 g (53%), 1H NMR (400 MHz, DMSO): δ 8.479 (s, 1H), 7.704-7.688 (d, J=6.4 Hz, 1H), 7.471-7.456 (d, J=6.0 Hz, 1H), 6.827-6.806 (m, 1H), 6.212-6.177 (d, J=14 Hz, 1H), 5.439-5.417 (d, J=8.8 Hz, 1H), 5.300 (m, 1H), 4.524 (d, J=4.4 Hz, 2H), MS m/z: 136 (M+H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0.277 g
Type
reactant
Reaction Step Three
[Compound]
Name
TEA
Quantity
0.92 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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